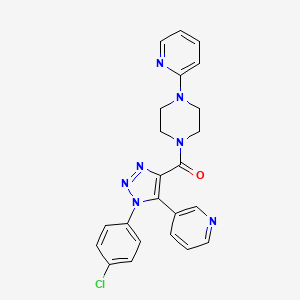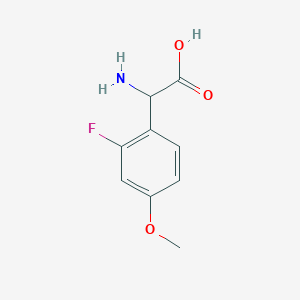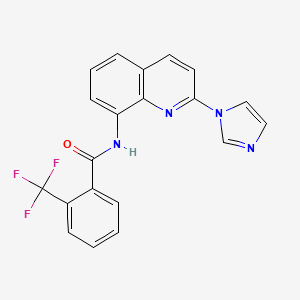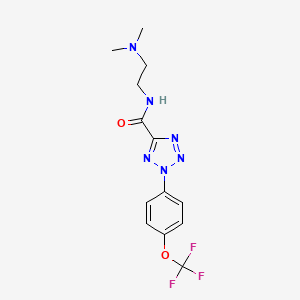![molecular formula C14H24Cl3N3 B2696001 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride CAS No. 2309453-40-3](/img/structure/B2696001.png)
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride” is a chemical substance with the molecular weight of 340.72 . It is a trihydrochloride salt and is in the form of a powder . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H21N3.3ClH/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14;;;/h1-4,14H,5-11,15H2;3*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, other specific physical and chemical properties of “this compound” were not found in the retrieved information.Aplicaciones Científicas De Investigación
Hypoxic-Cytotoxic Agents
Research has explored quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include compounds with piperazine and aniline groups similar to "4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride". These compounds have been identified for their potential as hypoxic-cytotoxic agents in treating cancer. The study highlighted the synthesis of these compounds and evaluated their in vitro activities, finding certain derivatives to exhibit potent and selective hypoxic-cytotoxic properties (Ortega et al., 2000).
Antimicrobial Activities
A synthesis study on eperezolid-like molecules, including those with piperazine-aniline structures, assessed their antimicrobial activities. The study involved the conversion of specific intermediates to Schiff bases and other derivatives, with evaluations revealing significant anti-Mycobacterium smegmatis activity among the synthesized compounds (Yolal et al., 2012).
Src Kinase Inhibitors
Research into optimizing quinolinecarbonitriles as inhibitors of Src kinase activity included the development of compounds with phenylamino and piperazine components. These compounds were tested for their ability to inhibit Src kinase and Src-mediated cell proliferation, identifying specific analogues with potent inhibitory effects. This research has implications for the development of cancer therapies targeting Src kinase (Boschelli et al., 2001).
Catalytic Synthesis Applications
A study on ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols presented a method for selectively synthesizing N-(n-hydroxyalkyl)anilines and arylpiperazines, which are structurally related to the compound . This catalytic approach offers a novel route to synthesizing compounds with potential bioactive properties (Koten et al., 1998).
Biological Evaluation of Novel Oxadiazole Derivatives
Another study focused on the synthesis and biological evaluation of 1,3,4 oxadiazole derivatives that include N-substituted aniline groups. These compounds were assessed for their antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the potential for developing new therapeutic agents (Kavitha et al., 2016).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.3ClH/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14;;;/h1-4,14H,5-11,15H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMYQSCRUPKUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)



